molecular formula C10H12BrN B2999539 6-Bromo-5-methyl-1,2,3,4-tetrahydroquinoline CAS No. 1782432-98-7

6-Bromo-5-methyl-1,2,3,4-tetrahydroquinoline

Cat. No.: B2999539
CAS No.: 1782432-98-7
M. Wt: 226.117
InChI Key: METMKNFOLFCDJY-UHFFFAOYSA-N
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Description

6-Bromo-5-methyl-1,2,3,4-tetrahydroquinoline is a brominated tetrahydroquinoline derivative characterized by a partially saturated quinoline ring system with a bromine atom at position 6 and a methyl group at position 3. This compound belongs to a class of heterocyclic aromatic amines that serve as key intermediates in pharmaceutical synthesis and materials science. The bromine substituent introduces electron-withdrawing effects, while the methyl group enhances lipophilicity, influencing both reactivity and biological activity . Tetrahydroquinolines are widely studied due to their presence in bioactive molecules, such as antitumor antibiotics and neuroactive compounds .

Properties

IUPAC Name

6-bromo-5-methyl-1,2,3,4-tetrahydroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN/c1-7-8-3-2-6-12-10(8)5-4-9(7)11/h4-5,12H,2-3,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

METMKNFOLFCDJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1CCCN2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-5-methyl-1,2,3,4-tetrahydroquinoline can be achieved through several methods. One common approach involves the bromination of 5-methyl-1,2,3,4-tetrahydroquinoline using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform at room temperature .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and consistent production. The use of automated systems and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-5-methyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological and chemical properties .

Scientific Research Applications

Chemistry: 6-Bromo-5-methyl-1,2,3,4-tetrahydroquinoline is used as an intermediate in the synthesis of complex organic molecules.

Biology and Medicine: The compound has shown promise in medicinal chemistry for the development of drugs targeting various diseases. Quinoline derivatives are known for their antimicrobial, anticancer, and anti-inflammatory properties. Research is ongoing to explore the potential of this compound in these therapeutic areas .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structure allows for the modification of physical and chemical properties of the final products .

Mechanism of Action

The mechanism of action of 6-Bromo-5-methyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. The bromine atom and the methyl group in the compound’s structure play a crucial role in its biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various pharmacological effects. The exact molecular targets and pathways are still under investigation, but studies suggest that the compound may modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation .

Comparison with Similar Compounds

Data Table: Structural and Functional Comparison

Compound Name Substituents Molecular Formula Key Properties
This compound Br (C6), CH₃ (C5) C₁₀H₁₂BrN High lipophilicity; bromine deactivates ring for electrophilic substitution.
6-Bromo-5-fluoro-1,2,3,4-tetrahydroisoquinoline Br (C6), F (C5) C₉H₉BrFN Enhanced polarity; potential for hydrogen bonding.
5-Bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline Br (C5), OCH₃ (C6) C₁₀H₁₂BrNO Electron-donating methoxy increases ring reactivity.
6-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline Br (C6), CH₃ (C4, C4) C₁₁H₁₄BrN Steric hindrance reduces conformational flexibility.
6-Bromo-1,2,3,4-tetrahydro-7-nitroquinoline Br (C6), NO₂ (C7) C₉H₉BrN₂O₂ High reactivity due to nitro group; limited stability.

Biological Activity

6-Bromo-5-methyl-1,2,3,4-tetrahydroquinoline (6-Br-5-Me-THQ) is a compound belonging to the tetrahydroquinoline class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

6-Br-5-Me-THQ has the molecular formula C9H10BrNC_9H_{10}BrN and a molecular weight of 212.09 g/mol. Its structure features a bromine atom at the sixth position and a methyl group at the fifth position of the tetrahydroquinoline ring. These substituents are crucial for its biological activity and interaction with various biomolecules.

The biological activity of 6-Br-5-Me-THQ is primarily attributed to its ability to interact with specific enzymes and receptors. The bromine atom enhances the compound's binding affinity and selectivity towards molecular targets involved in various signaling pathways. Current research indicates that it may modulate pathways associated with cell proliferation, apoptosis, and inflammation.

Biological Activities

6-Br-5-Me-THQ exhibits a range of biological activities:

  • Antimicrobial Activity : Studies have demonstrated that this compound possesses significant antimicrobial properties against various pathogens, making it a candidate for developing new antibiotics.
  • Anti-inflammatory Activity : The compound has shown potential in reducing inflammation through its effects on nitric oxide synthase (NOS) inhibition. In vivo studies indicated that derivatives of tetrahydroquinoline could alleviate hyperalgesia in neuropathic pain models .
  • Anticancer Properties : Preliminary evaluations suggest that 6-Br-5-Me-THQ may inhibit cancer cell proliferation. Structure–activity relationship (SAR) studies have identified several derivatives with enhanced cytotoxicity against cancer cell lines .

Comparative Analysis

To understand the uniqueness of 6-Br-5-Me-THQ, it is essential to compare it with similar compounds:

Compound NameStructural FeaturesBiological Activity
6-Bromo-1,2,3,4-tetrahydroquinoline Bromine at position 6Moderate antimicrobial activity
5-Methyl-1,2,3,4-tetrahydroquinoline Methyl at position 5Limited anti-inflammatory effects
6-Bromo-5-methylisoquinoline Bromine at position 6 on isoquinolinePotential neuroprotective effects

This table illustrates how the positioning of substituents affects the biological properties of these compounds.

Case Studies

  • Inhibition of Nitric Oxide Synthase : A study demonstrated that certain derivatives of tetrahydroquinoline, including 6-Br-5-Me-THQ analogs, effectively inhibited neuronal nitric oxide synthase (nNOS), leading to significant analgesic effects in animal models .
  • Antimicrobial Evaluation : Research indicated that 6-Br-5-Me-THQ exhibited potent activity against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development.
  • Cytotoxicity Screening : In vitro assays revealed that several derivatives of 6-Br-5-Me-THQ displayed IC50 values lower than standard chemotherapeutics like doxorubicin against various cancer cell lines, indicating promising anticancer potential .

Q & A

Q. What are the established synthetic routes for 6-Bromo-5-methyl-1,2,3,4-tetrahydroquinoline, and how are intermediates characterized?

A common method involves bromination of 5-methyl-1,2,3,4-tetrahydroquinoline using N-bromosuccinimide (NBS) under controlled conditions (e.g., radical initiation or Lewis acid catalysis). Post-synthesis, intermediates like the tetrahydroquinoline precursor are purified via recrystallization or column chromatography. Characterization employs NMR (¹H/¹³C) to confirm regioselectivity at the 6-position and mass spectrometry (HRMS) for molecular weight validation . For derivatives such as hydrochloride salts, FT-IR and elemental analysis are critical to confirm functional group integrity .

Q. What safety protocols are critical for handling this compound in laboratory settings?

Due to potential respiratory and dermal hazards, researchers must use fume hoods, nitrile gloves, and P95/P2 respirators during synthesis. Waste disposal requires neutralization (e.g., with activated carbon or sodium bicarbonate) and segregation in halogenated organic waste containers. Emergency protocols include immediate rinsing for eye/skin contact and medical evaluation for inhalation exposure .

Q. How is the purity of this compound assessed, and what analytical methods are preferred?

HPLC with UV detection (λ = 254 nm) is standard for purity assessment, using C18 columns and acetonitrile/water mobile phases. Quantitative analysis via GC-MS requires derivatization for volatility enhancement. Impurity profiling (e.g., residual solvents) employs headspace GC with FID detection .

Advanced Research Questions

Q. How do steric and electronic factors influence regioselectivity during bromination of 5-methyltetrahydroquinoline derivatives?

The methyl group at the 5-position exerts steric hindrance, directing bromination to the 6-position. Computational studies (DFT) reveal that electron-donating substituents stabilize the transition state via resonance. Experimental optimization (e.g., solvent polarity, temperature) can shift selectivity; for example, polar aprotic solvents favor electrophilic aromatic substitution at the 6-position over competing sites .

Q. What stability challenges arise when storing this compound, and how are they mitigated?

The compound is prone to oxidative degradation under light or humidity. Long-term storage in amber vials under inert gas (argon) at −20°C is recommended. Stability studies using accelerated thermal degradation (40°C/75% RH) coupled with LC-MS identify degradation products like dehydrohalogenated quinoline derivatives .

Q. How can contradictory spectral data in literature be resolved during structural elucidation?

Discrepancies in NMR chemical shifts may arise from solvent effects (e.g., CDCl₃ vs. DMSO-d₆) or pH variations in protonated salts. Cross-validation with 2D NMR (COSY, HSQC) and X-ray crystallography (for crystalline derivatives) resolves ambiguities. For example, crystallographic data confirmed the chair conformation of the tetrahydroquinoline ring in related analogs .

Q. What strategies are effective in enhancing the biological activity of 6-Bromo-5-methyltetrahydroquinoline derivatives?

Structure-activity relationship (SAR) studies highlight the importance of the bromine atom for antifungal activity. Functionalization at the 2-position with pyridinyl groups (e.g., 2-pyridin-3-yl) improves potency against Candida albicans by enhancing membrane permeability. In vitro assays (MIC determination) and molecular docking (targeting CYP51) guide rational design .

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